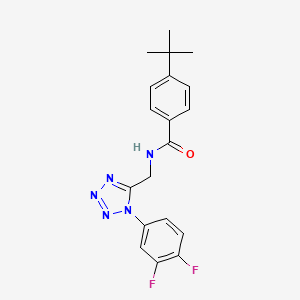
4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, common name, and structural formula. The structure can give us information about the functional groups present in the compound and its molecular geometry.
Synthesis Analysis
The synthesis of a compound involves understanding the reactions needed to create it from simpler starting materials. This often involves multiple steps, each with its own reactants, products, and conditions.Molecular Structure Analysis
Analyzing the molecular structure of a compound involves looking at the arrangement of atoms in the molecule. This can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (what other compounds can it react with and what are the products) and where the compound is a product (what reactants are needed to produce it).Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity. These properties can give us information about how the compound behaves under different conditions.Scientific Research Applications
Synthesis and Properties of Polyamides
One of the applications involves the synthesis of polyamides. In a study by Hsiao et al. (2000), they explored the synthesis and properties of polyamides derived from 4-tert-butylcatechol, demonstrating how it's used in the creation of polymers with significant thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).
Nucleophilic Substitutions and Radical Reactions
The compound is also utilized in nucleophilic substitutions and radical reactions. Jasch et al. (2012) described how tert-butyl phenylazocarboxylates, including compounds similar to the one , are useful for various synthetic organic chemistry applications, including nucleophilic substitutions and radical reactions (Jasch, Höfling, & Heinrich, 2012).
Electroluminescence and Aggregation-Induced Emission
In the field of electroluminescence, Zhang et al. (2018) synthesized compounds related to this chemical, demonstrating its use in developing materials with aggregation-induced emission and electroluminescence properties (Zhang, Zhang, Zhao, & Ni, 2018).
Development of Antagonists for Human Glucagon Receptor
Additionally, in medical chemistry, Demong et al. (2014) used a compound structurally similar to the one for the development of antagonists for the human glucagon receptor, indicating its potential application in therapeutic development (Demong et al., 2014).
Design and Synthesis of Pyrazole Amide Derivatives
In another study, Deng et al. (2016) focused on the design and synthesis of new pyrazole amide derivatives using similar compounds. They explored its application in developing insecticidal agents (Deng, Zhang, Hu, Yin, Liang, & Yang, 2016).
Sterically Encumbered Systems for Phosphorus Centers
In the field of chemistry, Shah et al. (2000) discussed the use of sterically encumbered systems, like the one , for synthesizing compounds with two low-coordinate phosphorus centers. This study highlights its utility in creating novel materials with unique properties (Shah, Concolino, Rheingold, & Protasiewicz, 2000).
Electrochemical Properties in Polymer Synthesis
Ozelcaglayan et al. (2012) investigated the synthesis of new benzimidazole derivatives, including compounds similar to 4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide, for use in donor–acceptor–donor type polymers, focusing on their electrochemical properties (Ozelcaglayan, Şendur, Akbaşoğlu, Apaydin, Çırpan, & Toppare, 2012).
Safety And Hazards
This involves looking at the potential dangers of the compound. This can include toxicity, flammability, and environmental impact.
Future Directions
Future directions could involve potential applications of the compound, or areas where further research is needed. This could include developing new syntheses, finding new reactions, or studying the compound’s mechanism of action in more detail.
I hope this general information is helpful. For more specific information on “4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide”, I would recommend consulting a chemistry database or a chemist.
properties
IUPAC Name |
4-tert-butyl-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N5O/c1-19(2,3)13-6-4-12(5-7-13)18(27)22-11-17-23-24-25-26(17)14-8-9-15(20)16(21)10-14/h4-10H,11H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRNUYIKBVVFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

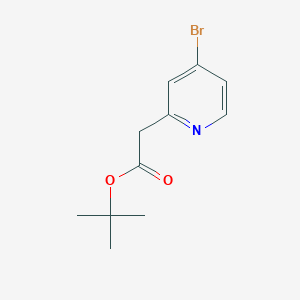
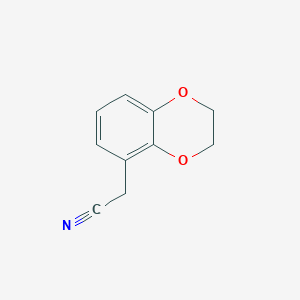
![cis-Exo-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/no-structure.png)
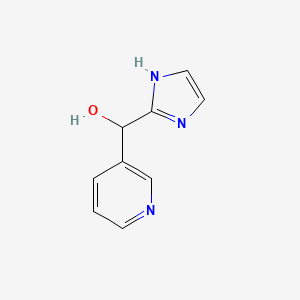
![(2Z,3E)-1-(4-bromophenyl)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-hydrazinylidenepropan-1-one](/img/structure/B2658190.png)
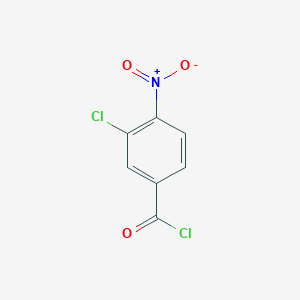
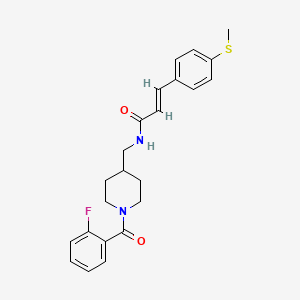
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2658196.png)
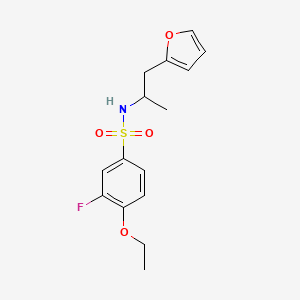
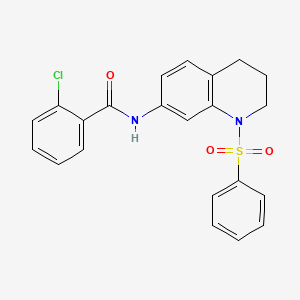
![2-((6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)methoxy)acetic acid](/img/structure/B2658204.png)


![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-fluoroquinoline-2-carboxylate](/img/structure/B2658207.png)